Dibrompropamidine isetionate

Description

Properties

IUPAC Name |

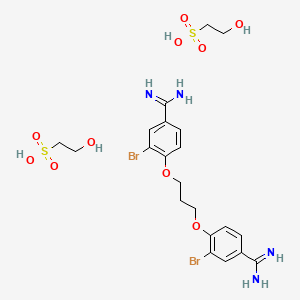

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Br2N4O2.C2H6O4S/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;3-1-2-7(4,5)6/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZACJASHKPPTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Br2N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210332 | |

| Record name | Dibromopropamidine isethionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-87-9 | |

| Record name | Dibromopropamidine isethionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brolene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brolene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibromopropamidine isethionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Dibrompropamidine Isethionate: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dibrompropamidine (B1201361) isethionate, a topical antiseptic agent. The information presented herein is intended to support research and development activities by providing key data and established experimental methodologies.

Chemical Identity and Structure

Dibrompropamidine isethionate is the bis(2-hydroxyethanesulfonate) salt of dibrompropamidine. The presence of the isethionate salt enhances the aqueous solubility of the otherwise lipophilic dibrompropamidine base.

-

IUPAC Name: 3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid[1]

-

Canonical SMILES: C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O[3]

Physicochemical Properties

A summary of the key physicochemical properties of dibrompropamidine isethionate is presented in the tables below. These parameters are critical for formulation development, understanding its biological activity, and ensuring consistent product quality.

Table 1: General Physicochemical Properties

| Property | Value/Description | References |

| Appearance | White or almost white crystalline powder. | [2] |

| Molecular Weight | 596.3 g/mol | [1][2] |

| Melting Point | Approximately 226 °C |

Table 2: Solubility Profile

| Solvent | Solubility | References |

| Water | Freely soluble | [2][3] |

| Glycerol | Soluble | [2][3] |

| Ethanol (96%) | Sparingly soluble | [3] |

| Chloroform | Practically insoluble | [3] |

| Ether | Practically insoluble | [3] |

| Liquid Paraffin | Practically insoluble | [3] |

| Fixed Oils | Practically insoluble | [3] |

Table 3: Partition and Ionization Properties

| Property | Value/Description | References |

| LogP (calculated, free base) | ~3.2 | |

| pKa | Not experimentally determined. The amidine groups are basic and will be protonated at physiological pH. |

Mechanism of Action

Dibrompropamidine isethionate exerts its antimicrobial effect primarily by disrupting the integrity of the bacterial cell membrane. This leads to the leakage of essential cellular components and ultimately results in cell death.[2][3] The lipophilic nature of the dibrompropamidine moiety, enhanced by the bromine atoms, facilitates its penetration into the microbial cell membrane.[2]

Figure 1. Proposed mechanism of action of dibrompropamidine isethionate.

Experimental Protocols

This section outlines the methodologies for determining key physicochemical parameters of dibrompropamidine isethionate.

Solubility Determination (Shake-Flask Method)

This protocol is based on the principle of determining the equilibrium solubility of a compound in a specific solvent.

Figure 2. Workflow for solubility determination by the shake-flask method.

Methodology:

-

Preparation: Prepare buffers at various pH values (e.g., 1.2, 4.5, 6.8) to mimic physiological conditions.

-

Addition of Compound: Add an excess amount of dibrompropamidine isethionate powder to a known volume of each buffer in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the samples at a constant temperature of 37 ± 1 °C for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.

-

Quantification: Analyze the concentration of dibrompropamidine isethionate in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Replicates: Perform the experiment in at least triplicate for each pH condition.

pKa Determination (UV-Vis Spectrophotometry)

The pKa of an ionizable compound can be determined by measuring the change in its UV-Vis absorbance at different pH values.

Figure 3. Workflow for pKa determination using UV-Vis spectrophotometry.

Methodology:

-

Solution Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). Prepare solutions of dibrompropamidine isethionate of a constant concentration in each buffer.

-

Spectral Measurement: Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.

-

Plotting: Plot the absorbance at the chosen wavelength against the pH of the solutions. This should generate a sigmoidal curve.

-

pKa Determination: The pKa is the pH at the inflection point of the sigmoidal curve. This can be determined graphically or by using appropriate software for data fitting.

Stability Studies

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for the active pharmaceutical ingredient (API).

Forced degradation (or stress testing) is performed to identify potential degradation products and pathways.

Stress Conditions:

-

Acid/Base Hydrolysis: Expose the API to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60 °C).

-

Oxidation: Treat the API with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid API to high temperatures (e.g., 80 °C).

-

Photostability: Expose the API to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4]

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

These studies are conducted according to ICH guidelines to establish the re-test period or shelf life.

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Procedure: Store the API in suitable containers under the specified conditions and test for purity, potency, and physical appearance at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).

Figure 4. General workflow for API stability testing.

Solid-State Characterization

The solid-state properties of an API can significantly impact its stability, dissolution, and bioavailability.

-

Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and to investigate polymorphism.

-

Thermogravimetric Analysis (TGA): Provides information on the thermal stability and decomposition of the compound.

-

X-ray Powder Diffraction (XRPD): Used to characterize the crystalline form of the API and to identify different polymorphs.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for the identification of the compound by analyzing its characteristic vibrational bands.

This guide provides a foundational understanding of the physicochemical properties of dibrompropamidine isethionate for research and development purposes. For regulatory submissions, all experimental work should be conducted in accordance with the relevant guidelines from authorities such as the ICH, FDA, and EMA.

References

An In-depth Technical Guide to the Antimicrobial Spectrum of Dibrompropamidine Isethionate Against Gram-Positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dibrompropamidine (B1201361) isethionate is a synthetic, aromatic diamidine compound that has been utilized for its antiseptic properties, particularly in topical preparations for ophthalmic and skin infections. As a cationic surface-active agent, its efficacy is pronounced against a variety of microorganisms, notably gram-positive bacteria. This technical guide provides a detailed overview of the antimicrobial spectrum of dibrompropamidine isethionate, focusing on its activity against gram-positive bacteria. It outlines the current understanding of its mechanism of action, presents available data on its antimicrobial spectrum, and details the standardized experimental protocols used to evaluate its efficacy. This document is intended to serve as a resource for researchers and professionals in the field of antimicrobial drug development and infectious disease.

Introduction to Dibrompropamidine Isethionate

Dibrompropamidine isethionate belongs to the aromatic diamidine class of compounds, which are known for their bacteriostatic and bactericidal properties.[1] It is the isethionate salt of 2,2'-dibromo-4,4'-diamidinodiphenoxypropane. These compounds are characterized by two amidine groups separated by a hydrocarbon chain. The cationic nature of the amidine groups at physiological pH is crucial for their antimicrobial activity, allowing for interaction with negatively charged components of the microbial cell surface.[2] Dibrompropamidine has been used clinically for the topical treatment of wounds and minor infections of the eye and eyelid, such as conjunctivitis and blepharitis.[1][3] Its activity is notably retained in the presence of organic matter like pus, which is a significant advantage in clinical settings.[1]

Mechanism of Action

The precise mechanism of action for diamidines like dibrompropamidine is not fully elucidated but is understood to be multifaceted. The primary mode of action is attributed to its function as a cationic surface-active agent that disrupts bacterial cell membrane integrity.[2][4][5]

The proposed sequence of events is as follows:

-

Electrostatic Interaction: The positively charged dibrompropamidine molecule is attracted to the negatively charged bacterial cell surface. This initial binding is rapid and involves interactions with phosphate-containing compounds like teichoic acids in the cell wall of gram-positive bacteria.

-

Membrane Disruption: Following adsorption to the cell surface, the compound disrupts the cytoplasmic membrane. This disruption leads to an increase in membrane permeability.[2][5]

-

Leakage of Intracellular Contents: The compromised membrane integrity results in the leakage of essential low-molecular-weight intracellular components, such as amino acids and potassium ions (K+).[2]

-

Metabolic Inhibition and Cell Death: This loss of essential molecules and the dissipation of ion gradients across the membrane disrupt critical metabolic processes, including oxygen uptake.[2] Some research also suggests that diamidines can inhibit nucleic acid synthesis, further contributing to the cessation of bacterial growth and eventual cell death.[4] The culmination of these events leads to a bactericidal effect.

Diagram: Proposed Mechanism of Action

Caption: A diagram illustrating the proposed multi-step mechanism of dibrompropamidine action.

Antimicrobial Spectrum Against Gram-Positive Bacteria

The following table summarizes the known qualitative spectrum of activity.

| Bacterial Species | Known Activity | Clinical Relevance | Reference |

| Staphylococcus aureus | Bacteriostatic and Bactericidal | Common cause of skin, soft tissue, and wound infections. Includes activity against antibiotic-resistant strains (e.g., MRSA). | [1][2] |

| Pyogenic Cocci | Generally effective | Broad category including staphylococci and streptococci, which are major causes of superficial infections. | [1] |

| Other Gram-Positive Bacteria | Broadly Active | Used topically for mixed infections where gram-positive organisms are suspected. | [2] |

Note: The absence of specific, quantitative MIC/MBC data in this table reflects the limited availability of such information in accessible, peer-reviewed literature. Researchers are encouraged to perform specific susceptibility testing for strains of interest.

Experimental Protocols for Antimicrobial Susceptibility Testing

The standard method for determining the quantitative antimicrobial activity of a compound like dibrompropamidine isethionate is the Broth Microdilution assay. This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Broth Microdilution Method (CLSI Guideline Summary)

This protocol is a generalized summary based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the MIC of dibrompropamidine isethionate against a specific gram-positive bacterial isolate.

Materials:

-

Dibrompropamidine isethionate stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial isolate to be tested, grown to a logarithmic phase.

-

0.5 McFarland turbidity standard.

-

Spectrophotometer.

-

Sterile saline or broth for dilutions.

-

Incubator (35°C ± 2°C).

Procedure:

-

Inoculum Preparation: a. Select several morphologically similar colonies of the test organism from an 18-24 hour agar (B569324) plate. b. Suspend the colonies in sterile broth or saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Preparation of Antimicrobial Dilutions: a. Perform serial twofold dilutions of the dibrompropamidine isethionate stock solution in CAMHB directly in the wells of the 96-well plate. b. The final volume in each well before adding the inoculum is typically 50 µL or 100 µL. The concentration range should be sufficient to span the expected MIC of the organism.

-

Inoculation: a. Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL or 200 µL. b. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation: a. After incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of dibrompropamidine isethionate at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC can be determined as an extension of the MIC test.

-

Subculturing: a. From each well that shows no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

Incubation: a. Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

-

Reading and Interpretation: a. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% (3-log₁₀) reduction in the initial inoculum count.

Diagram: Broth Microdilution Workflow

Caption: A simplified workflow diagram for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Dibrompropamidine isethionate is an effective antiseptic agent with a well-established mechanism of action against gram-positive bacteria, primarily through the disruption of the cell membrane. Its activity against key pathogens like Staphylococcus aureus, including antibiotic-resistant phenotypes, underscores its clinical utility in topical applications. However, there is a notable scarcity of recent, publicly available quantitative data (MIC/MBC values) for this compound. For drug development and research professionals, this highlights a potential area for further investigation to re-evaluate and quantify the antimicrobial spectrum of this and other historical antiseptic compounds against contemporary clinical isolates. The standardized protocols outlined in this guide provide a framework for conducting such essential susceptibility studies.

References

- 1. MIC & Disinfectant Efficacy: Understanding Antimicrobial Action [rssl.com]

- 2. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. avantguardinc.com [avantguardinc.com]

An In-depth Technical Guide to the Antimicrobial Spectrum of Dibrompropamidine Isethionate Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibrompropamidine (B1201361) isethionate, an aromatic diamidine antiseptic, has demonstrated a spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of its effects against clinically relevant gram-negative bacteria. While quantitative data for dibrompropamidine isethionate as a standalone agent are limited in publicly available literature, this document synthesizes existing qualitative and synergistic findings. Furthermore, it details standardized experimental protocols for determining key antimicrobial metrics and presents a conceptual model of its mechanism of action. This guide serves as a foundational resource for researchers investigating the potential applications of dibrompropamidine isethionate in combating gram-negative bacterial infections.

Introduction

Dibrompropamidine isethionate is a cationic antiseptic agent belonging to the aromatic diamidine class of compounds. These molecules are known for their membrane-active properties and have been utilized in various topical preparations for the prevention and treatment of localized infections. The increasing prevalence of multidrug-resistant gram-negative bacteria necessitates the exploration of alternative antimicrobial agents. This guide focuses on the antimicrobial spectrum of dibrompropamidine isethionate specifically against key gram-negative pathogens.

Antimicrobial Spectrum and Activity

Direct minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for dibrompropamidine isethionate alone against specific gram-negative bacteria are not extensively reported in peer-reviewed literature. However, existing studies provide valuable insights into its spectrum of activity, particularly when used in combination with other antimicrobial agents.

Qualitative Antimicrobial Spectrum

Dibrompropamidine isethionate has been noted for its effectiveness against a range of pathogens, including both gram-positive and gram-negative bacteria. Its primary application has been in topical formulations for skin and eye infections.

Synergistic Activity against Gram-Negative Bacteria

A significant finding is the synergistic inhibitory and bactericidal activity of dibrompropamidine isethionate when combined with polymyxin (B74138) B against several important gram-negative bacteria. This suggests that dibrompropamidine isethionate may enhance the efficacy of other antibiotics, potentially by increasing the permeability of the bacterial cell envelope.

Table 1: Synergistic Activity of Dibrompropamidine Isethionate with Polymyxin B against Gram-Negative Bacteria

| Gram-Negative Bacterium | Observation |

| Pseudomonas aeruginosa | Synergistic inhibitory and bactericidal activity |

| Enterobacter cloacae | Synergistic inhibitory and bactericidal activity |

| Proteus mirabilis | Synergistic inhibitory and bactericidal activity |

| Escherichia coli | Synergistic inhibitory and bactericidal activity |

Source: Richards, R. M., & Xing, J. Z. (1993). Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine (B86517) isethionate and polymyxin B. Journal of pharmaceutical sciences, 82(9), 975-7.[1]

Mechanism of Action

The precise molecular targets of dibrompropamidine isethionate in gram-negative bacteria are not fully elucidated. However, evidence suggests that, like other aromatic diamidines, its primary mechanism of action involves the disruption of the bacterial cell envelope.

Electron microscopy studies have shown that subinhibitory concentrations of dibrompropamidine isethionate can cause significant damage to the cell envelope structures of Pseudomonas aeruginosa and Enterobacter cloacae.[2] This disruption is hypothesized to increase the permeability of the outer and inner membranes, leading to the leakage of essential intracellular components and facilitating the entry of other antimicrobial compounds.

Proposed Signaling Pathway

The following diagram illustrates the conceptual mechanism of action of dibrompropamidine isethionate on the gram-negative bacterial cell envelope.

Caption: Proposed mechanism of dibrompropamidine isethionate on gram-negative bacteria.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for determining the antimicrobial activity of compounds like dibrompropamidine isethionate against gram-negative bacteria.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.[3][4]

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol Details:

-

Preparation of Antimicrobial Agent: A stock solution of dibrompropamidine isethionate is prepared in a suitable solvent and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

-

Preparation of Inoculum: A standardized inoculum of the test gram-negative bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antimicrobial) and a sterility control well (containing broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of dibrompropamidine isethionate that completely inhibits visible growth of the organism, as detected by the unaided eye.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol Details:

-

Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well of the MIC plate that shows no visible growth.

-

Plating: The aliquot is plated onto a suitable non-selective agar (B569324) medium (e.g., Mueller-Hinton Agar).

-

Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

-

Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion

Dibrompropamidine isethionate exhibits antimicrobial activity against a range of gram-negative bacteria, with notable synergistic effects when combined with polymyxin B. The primary mechanism of action is believed to be the disruption of the bacterial cell envelope. While there is a need for more extensive quantitative data on its standalone efficacy, the information and standardized protocols presented in this guide provide a solid foundation for future research and development. Further investigation into the MIC and MBC values against a broader panel of clinical isolates, as well as detailed mechanistic studies, will be crucial in defining the potential role of dibrompropamidine isethionate in an era of increasing antimicrobial resistance.

References

- 1. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of cell envelope damage to Pseudomonas aeruginosa and Enterobacter cloacae by dibromopropamidine isethionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

An In-Depth Technical Guide to the In Vitro Antifungal Properties of Dibrompropamidine Isethionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibrompropamidine (B1201361) isethionate, an aromatic diamidine, is recognized for its antiseptic and disinfectant applications, particularly in ophthalmology.[1][2] While its primary use has been centered on its antibacterial activity, the compound is also cited as possessing antifungal properties.[3] This technical guide provides a comprehensive overview of the standardized in vitro methodologies that would be employed to rigorously evaluate and quantify the antifungal activity of dibrompropamidine isethionate. In the absence of publicly available quantitative data for its antifungal efficacy, this document serves as a detailed procedural roadmap for researchers seeking to investigate its potential as an antifungal agent. The guide details established experimental protocols, data presentation standards, and a proposed mechanism of action against fungal pathogens.

Introduction

Dibrompropamidine isethionate belongs to the aromatic diamidine class of compounds, which are known for their bacteriostatic properties against a wide range of microorganisms.[1][4] These compounds are known to exert their antimicrobial action against various bacteria, including antibiotic-resistant staphylococci.[3][4] The isethionate salt of propamidine (B86517), a related compound, is used in the treatment of Acanthamoeba keratitis.[4][5] While the antifungal potential of dibrompropamidine isethionate is acknowledged, a thorough in vitro characterization is essential to ascertain its spectrum of activity and potency. This guide outlines the necessary experimental frameworks for such an evaluation.

Proposed Antifungal Mechanism of Action

The precise antifungal mechanism of dibrompropamidine isethionate has not been extensively elucidated. However, based on its known effects on bacterial cells and the general mechanism of diamidines, a primary mode of action is likely the disruption of the fungal cell membrane.[2] Aromatic diamidines are cationic and can interact with the negatively charged components of the microbial cell membrane, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.[2] Another member of the aromatic diamidine class, pentamidine, is known to have antifungal activity by causing the collapse of the fungal mitochondrial membrane potential.[6] It is plausible that dibrompropamidine isethionate shares a similar mechanism, targeting the fungal plasma membrane and potentially mitochondrial function.

Caption: Proposed mechanism of action of dibrompropamidine isethionate against fungal cells.

Data Presentation: Quantifying Antifungal Activity

To ensure clarity and facilitate comparative analysis, all quantitative data from in vitro antifungal susceptibility testing should be summarized in a structured tabular format. The primary metrics for quantifying antifungal activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.

-

Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.

Table 1: Hypothetical In Vitro Antifungal Activity of Dibrompropamidine Isethionate

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | ATCC 90028 | [Data] | [Data] |

| Candida glabrata | ATCC 90030 | [Data] | [Data] |

| Aspergillus fumigatus | ATCC 204305 | [Data] | [Data] |

| Trichophyton rubrum | Clinical Isolate | [Data] | [Data] |

| Microsporum canis | Clinical Isolate | [Data] | [Data] |

Note: The data in this table is for illustrative purposes only, as comprehensive published data for the antifungal activity of dibrompropamidine isethionate is not currently available.

Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparability of in vitro antifungal susceptibility testing. The following are detailed methodologies for key experiments.

Fungal Strains and Culture Conditions

Reference strains from recognized culture collections (e.g., ATCC, NCYC) and clinically relevant isolates should be used. Yeasts are typically cultured on Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA) at 35-37°C. Filamentous fungi (molds) are cultured on PDA at 28-30°C for a duration sufficient to induce sporulation.

Inoculum Preparation

For yeasts, a suspension is prepared from fresh cultures in sterile saline or phosphate-buffered saline (PBS) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the appropriate test medium to achieve the final desired inoculum concentration. For molds, conidia are harvested from mature cultures and a suspension is prepared and counted using a hemocytometer to achieve the desired final concentration.

Broth Microdilution Method for MIC Determination

This is a widely used method for determining the MIC of antifungal agents.

-

Preparation of Antifungal Agent: A stock solution of dibrompropamidine isethionate is prepared in a suitable solvent (e.g., water, DMSO). Serial twofold dilutions are then prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640 with L-glutamine and buffered with MOPS.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plates are incubated at the appropriate temperature for 24-48 hours for yeasts or longer for molds.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

Determination of Minimum Fungicidal Concentration (MFC)

-

Subculturing: Following the determination of the MIC from the broth microdilution assay, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

-

Plating: The aliquot is plated onto an appropriate agar medium (e.g., SDA or PDA).

-

Incubation: The plates are incubated at the optimal growth temperature until growth is visible in the control subcultures.

-

MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates, representing a ≥99.9% kill of the initial inoculum.

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

Conclusion

While dibrompropamidine isethionate is an established antiseptic, its specific antifungal properties remain an area ripe for investigation. The experimental protocols and frameworks detailed in this technical guide provide a robust foundation for researchers to systematically evaluate its in vitro efficacy against a range of fungal pathogens. Such studies are crucial for potentially expanding the therapeutic applications of this compound and for the development of new antifungal strategies. The proposed mechanism of action, centered on membrane disruption, offers a logical starting point for more detailed mechanistic studies. The generation of precise MIC and MFC data will be the definitive step in characterizing the antifungal profile of dibrompropamidine isethionate.

References

- 1. BacMet Database browsing [bacmet.biomedicine.gu.se]

- 2. Buy Dibrompropamidine isetionate | 614-87-9 [smolecule.com]

- 3. medicines.org.uk [medicines.org.uk]

- 4. Propamidine - Wikipedia [en.wikipedia.org]

- 5. Results of a trial of combined propamidine isethionate and neomycin therapy for Acanthamoeba keratitis. Brolene Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Unexplored Antiviral Potential of Dibrompropamidine Isethionate: A Call for Investigation

For Immediate Release

Despite its established efficacy as an antibacterial and antiprotozoal agent, a comprehensive review of existing scientific literature reveals a significant gap in our understanding of the potential antiviral activities of dibrompropamidine (B1201361) isethionate. To date, no published studies appear to have specifically investigated or quantified the efficacy of this compound against any viral pathogens.

Dibrompropamidine isethionate, a diamidine compound, is a well-documented antiseptic and disinfectant. It is a key active ingredient in various topical preparations, recognized for its potent action against a range of bacteria and for its effectiveness in treating Acanthamoeba keratitis. However, the exploration of its therapeutic applications has largely remained within the realms of bacteriology and parasitology.

The scientific community has increasingly shown interest in the concept of broad-spectrum antimicrobial agents—compounds that could potentially be effective against multiple types of pathogens, including bacteria, fungi, parasites, and viruses. This "drug repurposing" approach is a critical strategy in the search for new antiviral therapies, especially in the face of emerging viral threats. While many compounds have been screened for such broad-spectrum activity, dibrompropamidine isethionate has not been featured in these antiviral screening initiatives based on the available public data.

This lack of research means there is currently no quantitative data, such as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, to assess its potential efficacy against any virus. Consequently, the mechanisms of action and cellular signaling pathways that might be involved in any putative antiviral effect remain entirely unknown.

The Path Forward: A Proposal for Future Research

Given the urgent and ongoing need for novel antiviral agents, the exploration of established compounds like dibrompropamidine isethionate for new therapeutic indications is a logical and potentially fruitful avenue of research. A structured investigation into its antiviral properties is warranted.

A proposed experimental workflow to investigate the potential antiviral activity of dibrompropamidine isethionate is outlined below. This workflow is hypothetical, as no specific data for this compound exists, but it is based on standard virological screening protocols.

An In-depth Technical Guide to Dibrompropamidine Isethionate as a Topical Antiseptic and Disinfectant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibrompropamidine (B1201361) isethionate is a potent aromatic diamidine antiseptic and disinfectant with a broad spectrum of antimicrobial activity. It is particularly effective against Gram-positive bacteria, including antibiotic-resistant strains, and also exhibits activity against some Gram-negative bacteria and fungi. Its primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to leakage of cellular contents and subsequent cell death. This direct, non-specific action on the cell membrane contributes to its low potential for developing microbial resistance. Commonly formulated in topical preparations such as eye drops and creams, dibrompropamidine isethionate has established clinical applications in the treatment of minor ocular and skin infections. This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, antimicrobial spectrum, and detailed experimental protocols for its evaluation.

Introduction

Dibrompropamidine isethionate is a synthetic, cationic antiseptic agent belonging to the aromatic diamidine class of compounds. It is the di-isethionate salt of dibrompropamidine. The presence of bromine atoms in its structure enhances its lipophilicity, facilitating penetration into microbial cell membranes. It is a white or almost white, odorless crystalline powder, freely soluble in water and glycerol, but only sparingly soluble in ethanol.[1] Its primary application is in topical formulations for the management of superficial infections of the skin and eyes.[2][3]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 4,4'-[Propane-1,3-diylbis(oxy)]bis(3-bromobenzenecarboximidamide) di(2-hydroxyethanesulfonate) | |

| Molecular Formula | C₁₉H₂₄Br₂N₄O₆S | |

| Molecular Weight | 596.3 g/mol | |

| Appearance | White or almost white crystalline powder | [1] |

| Solubility | Freely soluble in water and glycerol; sparingly soluble in ethanol | [1] |

Mechanism of Action

The primary antimicrobial mechanism of dibrompropamidine isethionate is the disruption of the microbial cell membrane. As a cationic molecule, it interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids. This interaction leads to a loss of membrane integrity, causing leakage of essential intracellular components like potassium ions and amino acids, ultimately resulting in cell death. The bromination of the aromatic rings is thought to enhance its ability to partition into the lipid bilayer of the cell membrane, thereby increasing its efficacy. Some evidence also suggests that it may inhibit oxygen uptake by the microbial cell.

dot

Caption: Proposed mechanism of action of dibrompropamidine isethionate.

Antimicrobial Spectrum and Efficacy

Dibrompropamidine isethionate exhibits a broad spectrum of activity, particularly against Gram-positive bacteria. It is also effective against some Gram-negative bacteria and has some antifungal properties. A key advantage is its retained activity in the presence of organic matter like pus and blood, which is crucial for its efficacy in infected wounds and eyes.[2][4]

Table 1: Antimicrobial Spectrum of Dibrompropamidine Isethionate

| Microorganism | Type | Activity Noted | Reference |

| Staphylococcus aureus | Gram-positive bacterium | Synergistic activity with polymyxin (B74138) B | [1] |

| Pseudomonas aeruginosa | Gram-negative bacterium | Synergistic activity with polymyxin B | [1] |

| Escherichia coli | Gram-negative bacterium | Synergistic activity with polymyxin B | [1] |

| Enterobacter cloacae | Gram-negative bacterium | Synergistic activity with polymyxin B | [1] |

| Proteus mirabilis | Gram-negative bacterium | Synergistic activity with polymyxin B | [1] |

| Candida albicans | Fungus | Antifungal activity noted in commercial product information | [2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of dibrompropamidine isethionate against various microorganisms can be determined using standardized methods such as broth microdilution or agar (B569324) dilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

5.1.1. Broth Microdilution Method

-

Preparation of Dibrompropamidine Isethionate Stock Solution: Prepare a stock solution of dibrompropamidine isethionate in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the dibrompropamidine isethionate stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Inoculate each well with the prepared microbial suspension. Include a growth control (broth and inoculum without the antiseptic) and a sterility control (broth only). Incubate the plates at 35-37°C for 16-20 hours (for bacteria) or at an appropriate temperature and duration for fungi.

-

Interpretation: The MIC is the lowest concentration of dibrompropamidine isethionate that completely inhibits visible growth of the microorganism.

Caption: Workflow for the time-kill kinetic assay.

Clinical Applications and Formulations

Dibrompropamidine isethionate is primarily used in topical preparations for the treatment of minor infections.

-

Ophthalmic Preparations: Formulated as 0.1% w/v eye drops and 0.15% w/w eye ointment for the treatment of acute and subacute conjunctivitis, blepharitis, and other minor eye infections.

-

Dermatological Preparations: Available as a 0.15% w/w cream for the treatment of minor cuts, grazes, and other superficial skin infections. [2][5]

Conclusion

Dibrompropamidine isethionate is a well-established topical antiseptic with a favorable safety and efficacy profile for the treatment of minor skin and eye infections. Its broad-spectrum activity, particularly against Gram-positive bacteria, and its direct membrane-disrupting mechanism of action make it a valuable agent in the era of increasing antibiotic resistance. Further standardized studies to generate a comprehensive profile of its MIC values against a wider range of contemporary clinical isolates would be beneficial for optimizing its clinical use and for the development of new antiseptic formulations.

References

- 1. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brulidine Antiseptic & Antibacterial Cream 25g | medino [medino.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro Antimicrobial Activity of Acne Drugs Against Skin-Associated Bacteria [ouci.dntb.gov.ua]

- 5. perfusfind.com [perfusfind.com]

Unraveling the History of a Potent Antiseptic: The Development and Discovery of Dibrompropamidine Isethionate

A deep dive into the historical journey of dibrompropamidine (B1201361) isethionate, from its origins in the systematic investigation of aromatic diamidines to its establishment as a topical anti-infective agent. This technical guide explores the key scientific milestones, experimental foundations, and the researchers who paved the way for its clinical use.

Introduction: The Dawn of the Diamidines

The story of dibrompropamidine isethionate is intrinsically linked to the broader exploration of aromatic diamidines, a class of compounds that garnered significant attention in the early 20th century for their potent biological activities. Initially investigated for their trypanocidal properties in the fight against diseases like sleeping sickness, researchers soon discovered their wider antimicrobial potential. This guide chronicles the historical development and discovery of dibrompropamidine isethionate, tracing its lineage from these early chemotherapeutic investigations.

The Genesis of Aromatic Diamidines at May & Baker

The British pharmaceutical company May & Baker played a pivotal role in the systematic study and development of aromatic diamidines in the 1930s and 1940s.[1] Under the leadership of Dr. Arthur James Ewins, who became the Director of Research in 1917, the company fostered a fertile environment for chemotherapeutic innovation. The initial impetus for investigating this class of compounds was the discovery of the trypanocidal action of certain diamidines by researchers at the Liverpool School of Tropical Medicine. This spurred Dr. Ewins and his team at May & Baker to synthesize and evaluate a series of novel aromatic diamidines, seeking to optimize their therapeutic properties while minimizing toxicity.

From Trypanocides to Antibacterials: A Shift in Focus

While the initial focus of diamidine research was on protozoal diseases, serendipitous observations and systematic screening soon revealed their significant antibacterial activity. This shift in focus was a crucial step towards the development of topical antiseptics like dibrompropamidine. Early research by Wien, Harrison, and Freeman in the 1940s was instrumental in characterizing the antibacterial properties of this class of compounds. Their work laid the groundwork for understanding the structure-activity relationships within the aromatic diamidines and identifying candidates with promising antibacterial efficacy.

The Synthesis of Dibrompropamidine Isethionate: A Chemical Milestone

The synthesis of dibrompropamidine isethionate represented a key advancement in the development of topical anti-infective agents. The process, developed by the chemists at May & Baker, involved a multi-step chemical synthesis.

Experimental Protocol: Synthesis of Dibrompropamidine Isethionate

While the precise, scaled-up industrial synthesis protocols remain proprietary, the fundamental chemical pathway can be outlined based on the general chemistry of aromatic diamidines.

Step 1: Synthesis of 1,3-bis(4-cyanophenoxy)propane. This intermediate is typically prepared by the reaction of 4-cyanophenol with 1,3-dibromopropane (B121459) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is heated under reflux, followed by cooling, filtration, and recrystallization of the product.

Step 2: Conversion to the Amidino Derivative (Propamidine). The dinitrile from Step 1 is then converted to the corresponding diamidine, propamidine (B86517). This is often achieved through the Pinner reaction, where the nitrile is treated with anhydrous alcohol (e.g., ethanol) and hydrogen chloride gas to form the imino ether hydrochloride, which is then reacted with ammonia (B1221849) in alcohol to yield the amidine hydrochloride.

Step 3: Bromination of Propamidine. To introduce the bromine atoms onto the aromatic rings, the synthesized propamidine is subjected to an electrophilic aromatic substitution reaction using a brominating agent, such as bromine in a suitable solvent. The reaction conditions are controlled to achieve di-bromination at the positions ortho to the ether linkages.

Step 4: Formation of the Isethionate Salt. The final step involves the conversion of the dibrompropamidine base or its hydrochloride salt to the isethionate salt. This is achieved by reacting the dibrompropamidine with isethionic acid (2-hydroxyethanesulfonic acid) in an appropriate solvent, followed by precipitation or crystallization to yield dibrompropamidine isethionate.

The following diagram illustrates the logical workflow of the synthesis process:

Elucidating the Antimicrobial Profile: In Vitro Studies

Early in vitro studies were crucial in defining the antimicrobial spectrum and potency of dibrompropamidine isethionate. These experiments typically involved determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth dilution method was a standard technique used to determine the MIC of new antimicrobial agents during this period.

1. Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pyogenes) was grown in a suitable broth medium to a standardized turbidity, corresponding to a known cell density (e.g., 10^5 CFU/mL).

2. Serial Dilution of Dibrompropamidine Isethionate: A stock solution of dibrompropamidine isethionate was prepared and serially diluted in the broth medium in a series of test tubes to obtain a range of concentrations.

3. Inoculation and Incubation: Each tube containing the diluted compound was inoculated with the standardized bacterial suspension. A control tube containing only the broth and the bacterial inoculum (no drug) was also included. The tubes were then incubated at 37°C for 18-24 hours.

4. Determination of MIC: The MIC was recorded as the lowest concentration of dibrompropamidine isethionate that completely inhibited visible growth of the bacterium.

Antimicrobial Spectrum and Potency

The following table summarizes the typical in vitro antibacterial activity of dibrompropamidine isethionate against common pathogenic bacteria, based on historical data. It is important to note that specific values could vary between studies depending on the exact methodology and strains used.

| Bacterium | Type | Typical MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | 1 - 10 |

| Streptococcus pyogenes | Gram-positive | 1 - 10 |

| Corynebacterium diphtheriae | Gram-positive | 0.5 - 5 |

| Escherichia coli | Gram-negative | 10 - 100 |

| Pseudomonas aeruginosa | Gram-negative | >100 |

| Proteus vulgaris | Gram-negative | 10 - 100 |

Note: This table represents a summary of historical findings and is for illustrative purposes. Specific MIC values can vary.

The data indicated that dibrompropamidine isethionate was particularly effective against Gram-positive bacteria, including the troublesome pathogen Staphylococcus aureus. While its activity against Gram-negative bacteria was generally lower, it still demonstrated inhibitory effects at higher concentrations. A 1994 study also noted that dibrompropamidine was more active than its non-brominated precursor, propamidine, against certain bacterial strains.[2]

Mechanism of Action: Disrupting the Microbial Fortress

The bactericidal action of dibrompropamidine isethionate is primarily attributed to its ability to disrupt the integrity of the bacterial cell membrane. As a cationic molecule, it is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

The proposed mechanism involves the following steps:

-

Adsorption to the Cell Surface: The positively charged amidine groups of the molecule bind to the negatively charged bacterial cell envelope.

-

Membrane Disorganization: This binding leads to a disorganization of the phospholipid bilayer of the cytoplasmic membrane.

-

Increased Permeability: The disruption of the membrane results in increased permeability, leading to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids.

-

Inhibition of Cellular Processes: The loss of membrane integrity and essential components ultimately leads to the inhibition of vital cellular processes and cell death.

The following diagram illustrates the proposed signaling pathway of membrane disruption:

Conclusion: An Enduring Legacy in Topical Antisepsis

The discovery and development of dibrompropamidine isethionate represent a significant chapter in the history of antimicrobial chemotherapy. Born from the systematic exploration of aromatic diamidines at May & Baker, its journey from a class of trypanocidal agents to a widely used topical antibacterial highlights the importance of continued scientific inquiry and the potential for unexpected discoveries. The foundational in vitro studies conducted in the mid-20th century established its efficacy, particularly against Gram-positive pathogens, and paved the way for its formulation into topical preparations for the treatment of skin and eye infections. The enduring use of dibrompropamidine isethionate in clinical practice today is a testament to the pioneering work of the researchers and scientists who first identified its potent antimicrobial properties.

References

Dibrompropamidine Isethionate: A Technical Guide for Ophthalmic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibrompropamidine (B1201361) isethionate is a disinfectant and antiseptic agent belonging to the aromatic diamidine class of compounds. It is utilized in ophthalmic preparations for the management of minor eye and eyelid infections.[1] This technical guide provides a comprehensive overview of its chemical properties, antimicrobial spectrum, and known applications in ophthalmic research. The document details established experimental protocols for evaluating its efficacy and toxicity, and presents available quantitative data. Furthermore, it visualizes key experimental workflows and potential cellular signaling pathways to aid researchers in designing and conducting studies with this compound. While specific quantitative data for dibrompropamidine isethionate is limited in publicly available literature, this guide leverages information on the closely related compound, propamidine (B86517) isethionate, and the broader class of diamidines to provide a valuable resource for the scientific community.

Chemical and Physical Properties

Dibrompropamidine isethionate is the salt of dibrompropamidine with isethionic acid. It is a white or nearly white crystalline powder that is odorless or almost odorless.[1] Its solubility profile makes it suitable for aqueous ophthalmic formulations.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₄Br₂N₄O₆S | [2] |

| Molecular Weight | 596.3 g/mol | [2] |

| Appearance | White or almost white crystalline powder | [1] |

| Solubility | Freely soluble in water, soluble in glycerol, sparingly soluble in ethanol (B145695) (96%), and practically insoluble in chloroform, ether, liquid paraffin, and fixed oils. | [1] |

Antimicrobial Spectrum and Efficacy

Dibrompropamidine isethionate exhibits a broad spectrum of antimicrobial activity, encompassing bacteria, fungi, and protozoa. Its efficacy is retained in the presence of organic matter such as pus.

Antibacterial Activity

| Organism | Activity | Notes | Reference |

| Staphylococcus aureus | Synergistic inhibitory and bactericidal activity with Polymyxin (B74138) B. | Additive activity was observed for the related compound, propamidine isethionate, with Polymyxin B. | [3] |

| Pseudomonas aeruginosa | Synergistic inhibitory and bactericidal activity with Polymyxin B. | - | [3] |

| Enterobacter cloacae | Synergistic inhibitory and bactericidal activity with Polymyxin B. | - | [3] |

| Proteus mirabilis | Synergistic inhibitory and bactericidal activity with Polymyxin B. | - | [3] |

| Escherichia coli | Synergistic inhibitory and bactericidal activity with Polymyxin B. | - | [3] |

Antifungal Activity

Information regarding the specific antifungal spectrum and MIC values for dibrompropamidine isethionate is limited. However, its use in treating fungal keratitis has been noted, often in combination with other antifungal agents.

| Organism | Activity | Reference |

| Candida species | Implied activity in the context of fungal keratitis treatment. | [4] |

| Fusarium species | Implied activity in the context of fungal keratitis treatment. | [5] |

Anti-Acanthamoebic Activity

Dibrompropamidine isethionate is a key component in the treatment of Acanthamoeba keratitis, a severe and sight-threatening ocular infection.[6] It is often used in conjunction with other agents like polyhexamethylene biguanide (B1667054) (PHMB) or chlorhexidine (B1668724).[6][7] Resistance to dibrompropamidine isethionate has been reported, necessitating combination therapy.[7] Quantitative data is more readily available for the related compound, propamidine isethionate.

| Organism | Compound | MIC/Amoebicidal Concentration | Reference |

| Acanthamoeba castellanii | Propamidine isethionate | > 1,000 µg/mL | [8] |

| Acanthamoeba polyphaga | Propamidine isethionate | > 250 µg/mL | [8] |

| Acanthamoeba hatchetti | Propamidine isethionate | > 31.25 µg/mL | [8] |

Ocular Pharmacokinetics and Toxicity

The effective concentration of a topically applied ophthalmic drug is influenced by its penetration through the cornea and its retention time in the tear film.[9][10] Detailed pharmacokinetic studies specifically on dibrompropamidine isethionate are not widely published.

Corneal Penetration

The cornea presents a significant barrier to drug absorption. For a drug to effectively penetrate, it must possess both lipophilic and hydrophilic properties to traverse the different layers of the cornea.[9] The bioavailability of most topically applied ophthalmic drugs is generally low, often less than 10%.[11]

Cytotoxicity

In vitro studies on related diamidines have demonstrated a time- and concentration-dependent cytotoxic profile against human corneal cells. Prolonged exposure to propamidine has been shown to be more harmful to human keratocytes than chlorhexidine.[12]

| Cell Type | Compound | Observation | Reference |

| Human Keratocytes | Propamidine | Time- and concentration-dependent toxicity. More harmful than chlorhexidine with prolonged exposure. | [12] |

| Rabbit Corneal Epithelial and Endothelial Cells | Propamidine | Relatively nontoxic at lower concentrations, but more toxic than pentamidine (B1679287) at effective amoebicidal concentrations. | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the ophthalmic research of dibrompropamidine isethionate.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria that grow aerobically.

Objective: To determine the lowest concentration of dibrompropamidine isethionate that inhibits the visible growth of a specific bacterium.

Materials:

-

Dibrompropamidine isethionate

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Pipettes and sterile tips

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Preparation of Dibrompropamidine Isethionate Dilutions: a. Prepare a stock solution of dibrompropamidine isethionate in a suitable solvent (e.g., sterile water). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.

-

Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the serially diluted compound. b. Include a positive control well (bacteria in CAMHB without the drug) and a negative control well (CAMHB only). c. Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of dibrompropamidine isethionate at which there is no visible growth of the bacterium.

In Vitro Anti-Acanthamoebic Cysticidal Assay

This protocol is adapted from methodologies used to evaluate the efficacy of anti-amoebic agents.

Objective: To determine the minimum cysticidal concentration (MCC) of dibrompropamidine isethionate against Acanthamoeba cysts.

Materials:

-

Dibrompropamidine isethionate

-

Acanthamoeba cysts (e.g., A. castellanii)

-

Non-nutrient agar (NNA) plates

-

Heat-killed E. coli

-

Page's amoeba saline (PAS)

-

Sterile microcentrifuge tubes

-

Incubator (30°C)

-

Inverted microscope

Procedure:

-

Preparation of Acanthamoeba Cysts: a. Culture Acanthamoeba trophozoites on NNA plates with a lawn of heat-killed E. coli at 30°C. b. After several days, once mature cysts have formed, harvest the cysts by flooding the plate with PAS and gently scraping the surface. c. Wash the cysts multiple times by centrifugation and resuspension in fresh PAS to remove remaining bacteria and trophozoites. d. Determine the cyst concentration using a hemocytometer.

-

Drug Exposure: a. Prepare serial dilutions of dibrompropamidine isethionate in PAS in sterile microcentrifuge tubes. b. Add a known concentration of washed cysts (e.g., 1 x 10⁵ cysts/mL) to each tube. c. Include a positive control (cysts in PAS without drug) and a negative control (drug solution without cysts). d. Incubate the tubes at a relevant temperature (e.g., 30°C) for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: a. After incubation, wash the cysts to remove the drug by centrifugation and resuspension in fresh PAS. Repeat this step at least twice. b. Resuspend the final cyst pellet in a small volume of PAS. c. Plate the treated cysts onto fresh NNA plates lawned with heat-killed E. coli. d. Incubate the plates at 30°C and monitor for the emergence of trophozoites using an inverted microscope for up to 14 days.

-

Interpretation of Results: a. The MCC is the lowest concentration of dibrompropamidine isethionate that results in no observable excystment and trophozoite proliferation after 14 days of incubation.

Potential Signaling Pathways in Corneal Cells

While specific studies on the effects of dibrompropamidine isethionate on corneal cell signaling are lacking, it is known that cytotoxic agents can induce apoptosis (programmed cell death) in corneal epithelial cells. This process involves complex signaling cascades. The diagram below illustrates a generalized apoptosis pathway that could be activated by a cytotoxic compound in corneal epithelial cells.

Conclusion

Dibrompropamidine isethionate is an antiseptic with established use in ophthalmology. Its broad antimicrobial spectrum, including activity against bacteria, fungi, and Acanthamoeba, makes it a compound of interest for further research and development. However, a notable gap exists in the publicly available literature regarding specific quantitative efficacy data (e.g., MICs against a wide range of ocular pathogens) and detailed pharmacokinetic and pharmacodynamic profiles. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research to address these gaps and to further elucidate the therapeutic potential and mechanisms of action of dibrompropamidine isethionate in ophthalmic applications. Researchers are encouraged to conduct comprehensive in vitro and in vivo studies to generate the data necessary for a more complete understanding of this compound.

References

- 1. Clonidine Induces Apoptosis of Human Corneal Epithelial Cells through Death Receptors-Mediated, Mitochondria-Dependent Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dibrompropamidine - Wikipedia [en.wikipedia.org]

- 3. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. Inhibitory effects of antimicrobial agents against Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histopathologic Evaluation of Corneal Tissue After Adjunctive Rose Bengal Photodynamic Antimicrobial Therapy and Keratoplasty in Advanced Acanthamoeba Keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Acanthamoeba keratitis, a possible dibromo propamidine isethionate resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of corneal drug penetration. I: In vivo and in vitro kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. na05.alma.exlibrisgroup.com [na05.alma.exlibrisgroup.com]

- 11. Biopharmaceutical considerations in topical ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Evaluation of the Ophthalmic Toxicity Profile of Chlorhexidine and Propamidine Isethionate Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Dibrompropamidine Isethionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibrompropamidine (B1201361) isethionate is an aromatic diamidine compound recognized for its antiseptic and disinfectant properties. It is primarily utilized in topical preparations, particularly in ophthalmic applications for minor eye and eyelid infections.[1] The compound exhibits both bacteriostatic and bactericidal activity against a broad spectrum of pathogens, including Gram-positive and some Gram-negative bacteria. Its efficacy is maintained in the presence of organic matter, such as pus and lacrimal secretions, making it a viable agent for treating superficial infections.

The primary mechanism of action of dibrompropamidine isethionate involves the disruption of the microbial cell membrane's integrity. This leads to the leakage of essential cellular components and ultimately results in cell death. While specific signaling pathways are not deeply elucidated in publicly available literature, the interaction with membrane lipids and proteins is the key disruptive event.

These application notes provide detailed protocols for the in vitro antimicrobial susceptibility testing (AST) of dibrompropamidine isethionate, adhering to the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Table 1: Representative Minimum Inhibitory Concentration (MIC) Distribution of a Cell Membrane-Targeting Agent (D-3263) against Gram-Positive Bacteria [2]

| Organism Class | No. of Isolates Tested | MIC Distribution (µM) |

| 12.5 | ||

| Methicillin-Sensitive S. aureus (MSSA) | 15 | 1 (6.67%) |

| Methicillin-Resistant S. aureus (MRSA) | 15 | 1 (6.67%) |

| Enterococcus faecalis | 10 | - |

| Enterococcus faecium | 10 | 1 (10%) |

Table 2: Representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a Cell Membrane-Targeting Agent (D-3263) [2]

| Organism | MIC (µM) | MBC (µM) | MBC/MIC Ratio |

| S. aureus ATCC 29213 | 25 | 25 | 1 |

| S. aureus ATCC 43300 (MRSA) | 25 | 25 | 1 |

| E. faecalis ATCC 29212 | 25 | 50 | 2 |

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of dibrompropamidine isethionate. These protocols are based on established CLSI and EUCAST guidelines for antimicrobial susceptibility testing and can be adapted for antiseptic agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

-

Dibrompropamidine isethionate powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

-

Pipettes and sterile tips

Procedure:

-

Preparation of Dibrompropamidine Isethionate Stock Solution:

-

Accurately weigh the dibrompropamidine isethionate powder and dissolve it in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

-

Add 50 µL of the dibrompropamidine isethionate stock solution to the first well of each row to be tested and mix.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

This will result in wells with decreasing concentrations of the test agent.

-

Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

-

-

Inoculation:

-

Add 50 µL of the prepared inoculum to each well (except the sterility control).

-

-

Incubation:

-

Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of dibrompropamidine isethionate at which there is no visible growth (turbidity) in the well.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial microbial population.

Materials:

-

Results from the MIC assay

-

Sterile Mueller-Hinton Agar (B569324) (MHA) plates

-

Sterile pipette and tips

-

Incubator

Procedure:

-

Subculturing from MIC Wells:

-

Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

-

From each of these wells, aspirate a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a quadrant of a sterile MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 35-37°C for 18-24 hours.

-

-

Reading the MBC:

-

The MBC is the lowest concentration of dibrompropamidine isethionate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. This is typically observed as no growth or the growth of only one or two colonies on the agar plate.

-

Protocol 3: Disk Diffusion Susceptibility Testing

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

Dibrompropamidine isethionate

-

Sterile filter paper disks (6 mm diameter)

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum prepared to a 0.5 McFarland standard

-

Sterile swabs

-

Forceps

-

Incubator

-

Ruler or caliper

Procedure:

-

Preparation of Dibrompropamidine Isethionate Disks:

-

Prepare a solution of dibrompropamidine isethionate of a known concentration.

-

Impregnate sterile filter paper disks with a defined volume of the solution to achieve a specific drug content per disk (e.g., 30 µg).

-

Allow the disks to dry under sterile conditions.

-

-

Inoculation of MHA Plates:

-

Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.

-